

Zorifertinib Hydrochloride: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Zorifertinib hydrochloride

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Introduction

Zorifertinib hydrochloride, also known as AZD3759, is a potent, orally active, and central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed to treat non-small cell lung cancer (NSCLC) with EGFR mutations, particularly in patients with CNS metastases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of **Zorifertinib hydrochloride**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

Zorifertinib hydrochloride is the hydrochloride salt of Zorifertinib. Its chemical structure is characterized by a quinazoline core, which is a common feature in many EGFR inhibitors.

Table 1: Chemical Identifiers of Zorifertinib Hydrochloride



Identifier	Value	
IUPAC Name	[4-(3-chloro-2-fluoroanilino)-7- methoxyquinazolin-6-yl] (2R)-2,4- dimethylpiperazine-1- carboxylate;hydrochloride[5]	
CAS Number	1626387-81-2[5]	
Molecular Formula	C22H24Cl2FN5O3[5]	
Molecular Weight	496.4 g/mol [5]	
SMILES	C[C@@H]1CN(C)CCN1C(=O)Oc2cc3c(cc2OC) ncnc3Nc4cccc(c4F)Cl.Cl[6]	
InChI	InChI=1S/C22H23CIFN5O3.CIH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1[6]	
InChlKey	IFVBAZHARMVMRV-BTQNPOSSSA-N[6]	

Physicochemical Properties

The physicochemical properties of **Zorifertinib hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Zorifertinib



Property	Value	Source
XLogP3	4.1	Calculated[7]
Topological Polar Surface Area	79.8 Ų	Calculated[7]
Hydrogen Bond Donor Count	1	Calculated[7]
Hydrogen Bond Acceptor Count	8	Calculated[7]
Rotatable Bond Count	5	Calculated[7]
Solubility	DMSO: ≥ 50 mg/mL (108.72 mM)	[4]
Water: Insoluble	[4]	
рКа	Data not publicly available	-
Melting Point	Data not publicly available	-

Mechanism of Action

Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[8] It exerts its therapeutic effect by binding to the ATP-binding site of both wild-type and mutated forms of the EGFR, including the common activating mutations exon 19 deletion (exon 19Del) and L858R substitution in exon 21.[1][2] This inhibition blocks the downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[6]

EGFR Signaling Pathway Inhibition

The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which promote cell growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation.



Zorifertinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signaling cascades, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Caption: Zorifertinib inhibits the EGFR signaling pathway.

Pharmacokinetics

A key feature of Zorifertinib is its ability to effectively cross the blood-brain barrier (BBB), making it a promising treatment for NSCLC patients with CNS metastases.[8] It is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which are major contributors to the low CNS penetration of many other drugs.[8]

Table 3: Pharmacokinetic Parameters of Zorifertinib

Parameter	Species	Value
Oral Bioavailability	Dog	90%[4]
Elimination Half-life (t ₁ / ₂)	Dog	6.2 hours[4]
Time to Maximum Concentration (T _{max})	Dog	0.5 - 1.5 hours[4]
Maximum Concentration (C _{max})	Dog	698 nM[4]

Clinical Efficacy

The clinical efficacy of Zorifertinib has been evaluated in the phase 3 EVEREST trial (NCT03653546), a study focusing on treatment-naive NSCLC patients with EGFR mutations and CNS metastases.[9]

Table 4: Clinical Efficacy Data from the EVEREST Trial



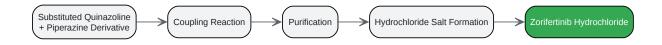
Endpoint	Zorifertinib (n=220)	Control (First- generation EGFR-TKI) (n=219)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	9.6 months	6.9 months	0.719 (0.580 - 0.893)	0.0024[9]
Intracranial PFS	17.9 months	Not Reported	Not Reported	0.0018[10]
Objective Response Rate (ORR)	68.6%	58.4%	-	0.027[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analytical characterization of **Zorifertinib hydrochloride** are not fully available in the public domain. However, based on published literature, the general methodologies for key biological assays are described below.

Synthesis of Zorifertinib Hydrochloride

A detailed, step-by-step synthesis protocol for **Zorifertinib hydrochloride** is not publicly available. However, a publication in the Journal of Medicinal Chemistry describes the discovery of Zorifertinib (referred to as compound 1m).[9] The synthesis would generally involve the coupling of a substituted quinazoline core with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride, followed by conversion to the hydrochloride salt.



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